LogP Difference: Over 30-Fold Greater Hydrophilicity Than the Linear Isomer
The branched isomer 71662-63-0 demonstrates a predicted logP of 6.80790 , compared to the experimentally determined logP of 8.390 for the linear isomer N,N-dimethyloctadecylamine (CAS 124-28-7) . This represents a ΔlogP of –1.58, corresponding to a ~38-fold lower octanol–water partition coefficient. This difference is structurally consistent with the known effect of chain branching on reducing hydrophobicity.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP: 6.81 (ChemAxon/ALOGPS prediction) |
| Comparator Or Baseline | Linear isomer CAS 124-28-7: Experimental logP 8.390 |
| Quantified Difference | ΔlogP = –1.58 (~38-fold lower) |
| Conditions | Predicted value; experimental conditions for comparator not specified in source |
Why This Matters
The nearly 40-fold lower logP significantly alters the hydrophobe–lipophile balance (HLB), affecting surfactant design, emulsification performance, and biological partitioning behavior relative to the linear isomer.
